molecular formula C17H18N4O2S2 B11016457 N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

Cat. No.: B11016457
M. Wt: 374.5 g/mol
InChI Key: OLDJZADWFOCKIH-UHFFFAOYSA-N
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Description

“N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide” is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Thiazoles: These five-membered heterocyclic compounds contain sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes::

    One-Pot Synthesis: A common approach involves constructing the cyclopenta[4,5]thiazolo[3,2-a]pyrimidine scaffold in a single step. For example, a condensation reaction between a thiazole aldehyde and a pyrimidine amine can yield the desired compound.

    Multicomponent Reactions: These efficient methods involve combining multiple reactants simultaneously to form complex structures.

Reaction Conditions::

    Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile are often used.

    Catalysts: Lewis acids or bases may facilitate the cyclization.

    Temperature: Typically carried out at elevated temperatures.

Industrial Production::
  • While industrial-scale production details are proprietary, the compound’s synthetic feasibility and potential applications make it an attractive target for large-scale synthesis.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents:

    Major Products: Diverse derivatives with altered substituents.

Scientific Research Applications

    Medicinal Chemistry:

    Chemical Biology:

Mechanism of Action

    Molecular Targets: Likely protein kinases, enzymes, or receptors.

    Pathways: Investigate signal transduction pathways affected by the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide

InChI

InChI=1S/C17H18N4O2S2/c1-17(2,3)12-8-24-15(19-12)20-13(22)9-7-18-16-21(14(9)23)10-5-4-6-11(10)25-16/h7-8H,4-6H2,1-3H3,(H,19,20,22)

InChI Key

OLDJZADWFOCKIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4

Origin of Product

United States

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